molecular formula C20H20N2O4S B2698094 N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922991-28-4

N-benzyl-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2698094
CAS No.: 922991-28-4
M. Wt: 384.45
InChI Key: SCKJLKTWQYIBPN-UHFFFAOYSA-N
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Description

“N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide” is a complex organic compound. It contains a benzamide moiety that is N-linked to a benzyl group . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . The presence of a furan ring suggests that a furan compound might be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the aromaticity of the compound, and the sulfamoyl group would likely introduce polarity .

Scientific Research Applications

Carbonic Anhydrase Inhibition Benzamide derivatives incorporating sulfamoyl moieties, similar in structure to N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, have been identified as potent inhibitors of human carbonic anhydrases (CAs). These compounds exhibit inhibitory activity against several human isoforms (hCA II, VII, and IX) in the low nanomolar or subnanomolar ranges. This property suggests potential applications in designing therapeutic agents for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).

Fluorescence Chemosensing A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group, similar to the furan component in N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, has been developed for the detection of Cd2+ and CN− ions. This chemosensor can be applied in bio-imaging to detect these ions in live cells and zebrafish larvae, indicating its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

Polymer Synthesis and Applications N-substituted maleimide adducts of furan, through the reverse Diels-Alder reaction, provide a method for preparing maleimides, which are useful in the synthesis of functional polymers. These polymers have applications in various materials science domains, ranging from coatings to advanced composite materials (Narita et al., 1971).

Antimicrobial and Antiplasmodial Activities Compounds structurally related to N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide have been investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides demonstrated significant antibacterial and antifungal activity (Mange et al., 2013). Additionally, N-acylated furazan-3-amine derivatives showed promising activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Hermann et al., 2021).

Properties

IUPAC Name

N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-22(15-18-8-5-13-26-18)27(24,25)19-11-9-17(10-12-19)20(23)21-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJLKTWQYIBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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